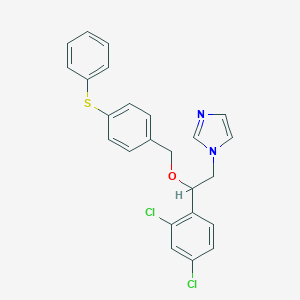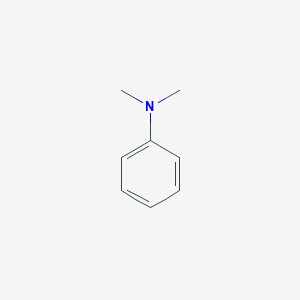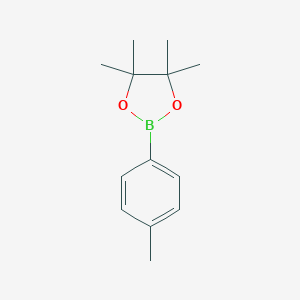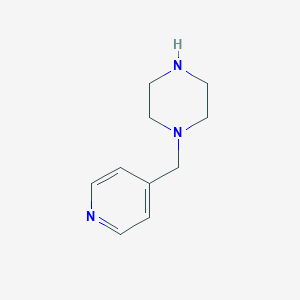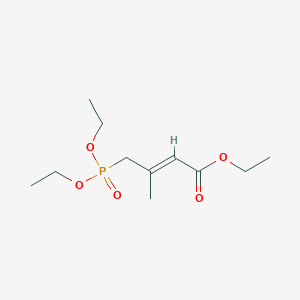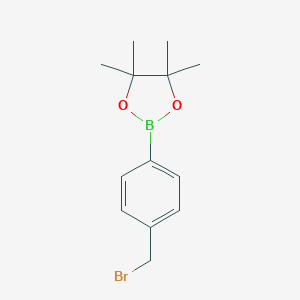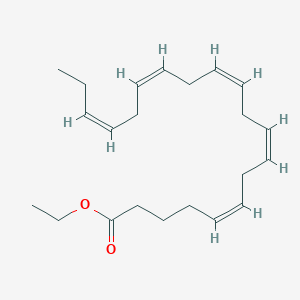![molecular formula C14H21NO2 B042477 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole CAS No. 933468-54-3](/img/structure/B42477.png)
1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol is an organic compound that features both phenoxy and amino functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol typically involves the following steps:
Formation of the Phenoxy Intermediate: This can be achieved by reacting 4-ethenylphenol with an appropriate halogenated compound under basic conditions.
Amination: The phenoxy intermediate is then reacted with isopropylamine to introduce the amino group.
Final Assembly: The final step involves the coupling of the aminated intermediate with a suitable epoxide or halohydrin to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of polymers or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action for 1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The phenoxy group could facilitate binding to hydrophobic pockets, while the amino group might form hydrogen bonds or ionic interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxyphenoxy)-3-(propan-2-ylamino)propan-2-ol: Similar structure but with a hydroxy group instead of an ethenyl group.
1-(4-Methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol: Contains a methoxy group instead of an ethenyl group.
Uniqueness
1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol is unique due to the presence of the ethenyl group, which can participate in additional reactions such as polymerization or cross-linking, potentially leading to novel applications.
Eigenschaften
IUPAC Name |
1-(4-ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h4-8,11,13,15-16H,1,9-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRHFZSICTZOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
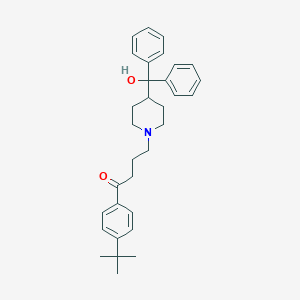
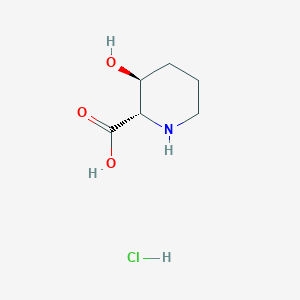
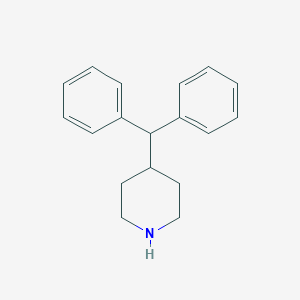
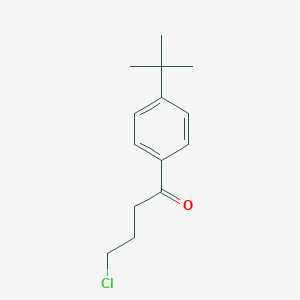
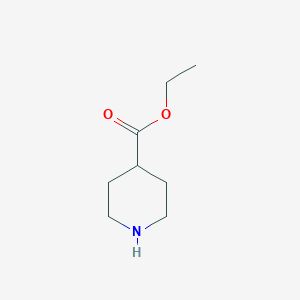
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)
